Physicochemical Differentiation: Predicted pKa and Lipophilicity Contrast with the Parent Amine
The predicted acid dissociation constant differentiates the target compound from its unsubstituted parent amine, bicyclo[2.2.1]heptan-2-amine. The parent amine exhibits a predicted pKa of approximately 10.96 ± 0.20 . The structurally analogous 2-(bicyclo[2.2.1]hept-2-yl)ethylamine (CAS 24520-60-3) shows a predicted pKa of 10.74 ± 0.29 . Introduction of the electron-withdrawing methoxy group at the α-carbon of the ethylamine side chain in the target compound is expected to lower the pKa by approximately 0.5–1.0 units (estimated via fragment-based contribution methods), yielding a predicted pKa in the range of 9.7–10.2. This reduction decreases the fraction of protonated amine at physiological pH (7.4), enhancing passive membrane permeability relative to the more basic parent scaffold. Additionally, the norbornane hydrocarbon core contributes a logD₇.₄ of approximately 3.37 ; the methoxyethylamine appendage is anticipated to moderate this lipophilicity, improving aqueous solubility relative to the purely hydrocarbon norbornane core while maintaining sufficient membrane partitioning. These differences have implications for formulation, assay compatibility, and central nervous system multiparameter optimization scores, making the target compound a more favorable lead-generation intermediate than the simpler bicyclo[2.2.1]heptan-2-amine.
| Evidence Dimension | Predicted acid dissociation constant (pKa) and lipophilicity (logD₇.₄) |
|---|---|
| Target Compound Data | Predicted pKa ~9.7–10.2 (estimated via fragment-based contribution); logD₇.₄ moderated by methoxyethylamine appendage |
| Comparator Or Baseline | Bicyclo[2.2.1]heptan-2-amine: predicted pKa 10.96 ± 0.20; 2-(bicyclo[2.2.1]hept-2-yl)ethylamine: predicted pKa 10.74 ± 0.29 |
| Quantified Difference | Predicted pKa reduction of ~0.5–1.0 unit for target compound vs. parent amine; logD₇.₄ for norbornane core ~3.37 , expected to be reduced by methoxyethylamine group |
| Conditions | In silico prediction based on fragment-based pKa calculators (ChemicalBook/ACD/Labs) and experimental logD measurements for norbornane scaffold |
Why This Matters
The reduced pKa and moderated lipophilicity improve the compound's suitability as a lead-like scaffold for CNS drug discovery programs requiring balanced permeability and solubility.
